

# Application Note: Experimental Design for Isotopic Labeling with Acetone-1,3-<sup>13</sup>C<sub>2</sub>

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## Compound of Interest

Compound Name: Acetone-1,3-<sup>13</sup>C<sub>2</sub>

CAS No.: 7217-25-6

Cat. No.: B108455

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## Abstract

Stable isotope tracing has become an indispensable tool for quantifying the dynamic fluxes through metabolic networks. is a cornerstone technique in this field, providing a detailed map of intracellular reaction rates.[1][2][3] The selection of an appropriate isotopic tracer is paramount to the success of these experiments. This application note provides a comprehensive guide to the experimental design and execution of isotopic labeling studies using Acetone-1,3-<sup>13</sup>C<sub>2</sub>, a powerful tracer for probing the metabolism of acetyl-CoA, a critical node in cellular bioenergetics. We will detail the theoretical basis, step-by-step protocols for cell culture labeling and metabolite extraction, and an overview of data analysis, providing researchers with the foundational knowledge to confidently apply this tracer in their own work.

## Part I: Theoretical Foundations & Tracer Rationale

### The Principle of Isotopic Labeling

The core principle of <sup>13</sup>C-MFA is to introduce a nutrient, or "tracer," in which common <sup>12</sup>C atoms are replaced by the heavy stable isotope <sup>13</sup>C. As cells metabolize this tracer, the <sup>13</sup>C atoms are incorporated into downstream metabolites. By measuring the specific pattern of <sup>13</sup>C enrichment

in these metabolites—known as the Mass Isotopomer Distribution (MID)—using techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, we can deduce the relative activities of the metabolic pathways that produced them.[\[2\]](#)[\[3\]](#)[\[4\]](#) This allows for a quantitative snapshot of cellular metabolism far beyond what can be achieved by measuring metabolite concentrations alone.[\[5\]](#)

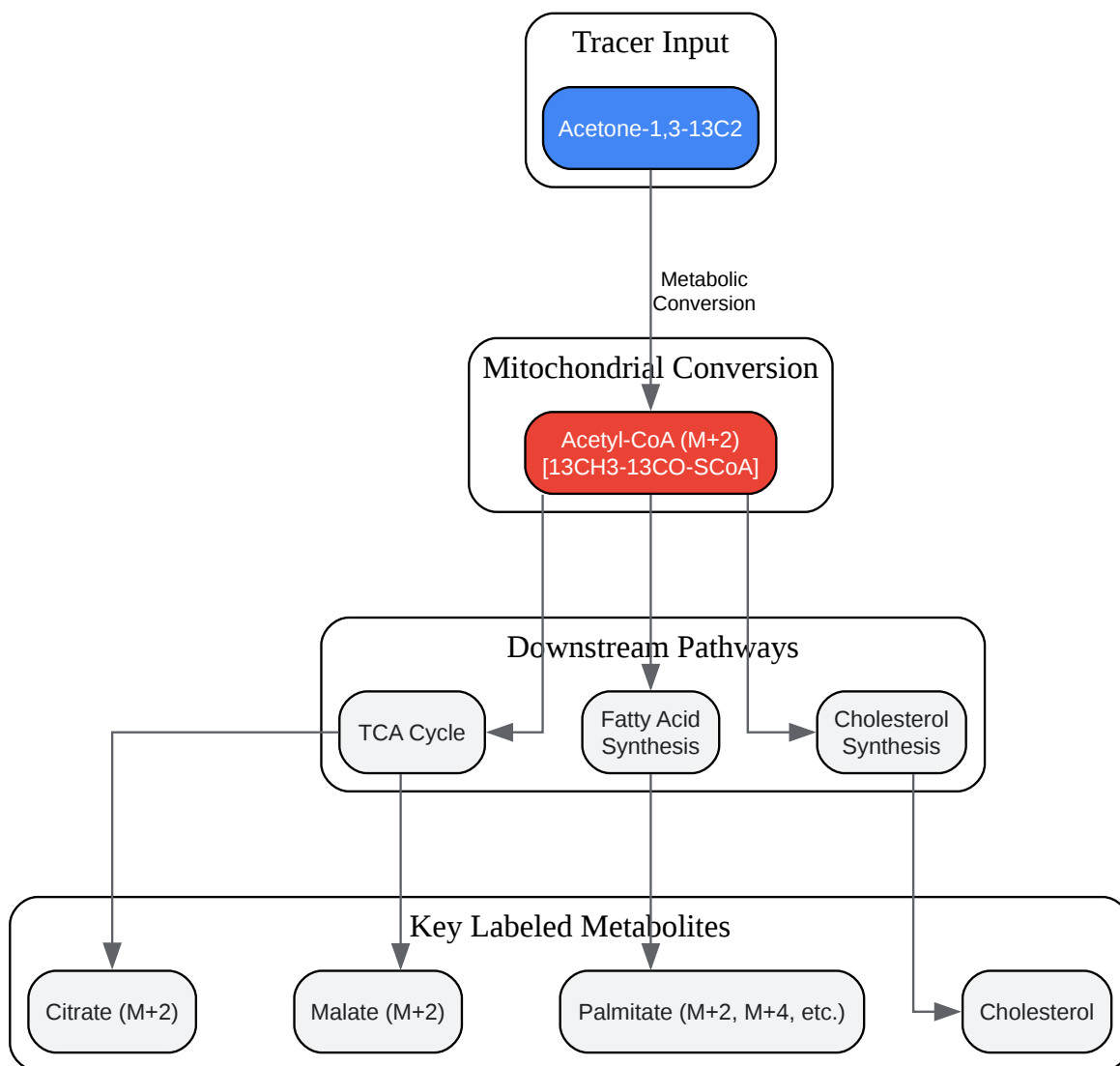
## Why Use Acetone-1,3-<sup>13</sup>C<sub>2</sub>? The Scientific Rationale

While glucose and glutamine are the most common tracers, Acetone-1,3-<sup>13</sup>C<sub>2</sub> offers unique advantages for specifically interrogating the acetyl-CoA pool and related pathways.

- **Directly Traces Acetyl-CoA:** Acetone is metabolized in the liver and other tissues, ultimately being converted into two molecules of acetyl-CoA.[\[6\]](#)[\[7\]](#) When using Acetone-1,3-<sup>13</sup>C<sub>2</sub>, both the methyl and carboxyl carbons of one resulting acetyl-CoA molecule are labeled (<sup>13</sup>CH<sub>3</sub>-<sup>13</sup>CO-SCoA), creating a distinct M+2 signature. This provides a direct and unambiguous window into the fate of acetyl-CoA units.[\[8\]](#)[\[9\]](#)
- **Probing Ketone Body Metabolism:** As a ketone body itself, labeled acetone is an ideal tracer for studying ketone metabolism, which is a crucial alternative fuel source for the brain and heart, especially in states of fasting, ketogenic diets, or diseases like diabetes.[\[10\]](#)[\[11\]](#)[\[12\]](#)
- **Investigating Fatty Acid and Sterol Synthesis:** Acetyl-CoA is the fundamental building block for the synthesis of fatty acids and cholesterol. By tracking the incorporation of the M+2 acetyl unit from Acetone-1,3-<sup>13</sup>C<sub>2</sub>, researchers can quantify the rates of de novo lipogenesis and cholesterogenesis.
- **Complementary to Other Tracers:** Using Acetone-1,3-<sup>13</sup>C<sub>2</sub> in parallel with other tracers, such as <sup>13</sup>C-glucose or <sup>13</sup>C-glutamine, can resolve complex metabolic questions, such as the relative contributions of different substrates to the mitochondrial acetyl-CoA pool.[\[8\]](#)[\[9\]](#)

## Key Metabolic Pathways Traced by Acetone-1,3-<sup>13</sup>C<sub>2</sub>

The <sup>13</sup>C labels from Acetone-1,3-<sup>13</sup>C<sub>2</sub> propagate through central carbon metabolism, providing insights into several key pathways.



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Caption: Metabolic fate of Acetone-1,3- $^{13}\text{C}_2$ .

## Part II: Experimental Design & Core Protocols

A successful labeling experiment requires meticulous planning and execution, from cell culture to sample extraction. The following protocols are designed to be robust and reproducible.

## Protocol 1: Isotopic Labeling of Adherent Mammalian Cells

This protocol outlines the steps for labeling adherent cells. A crucial assumption for many flux analyses is that the cells are at an isotopic steady state, meaning the enrichment of  $^{13}\text{C}$  in intracellular metabolites is stable.[4] It is critical to determine this empirically for your specific cell line and experimental conditions by performing a time-course experiment (e.g., collecting samples at 6, 12, and 24 hours).[4]

### Materials:

- Acetone-1,3- $^{13}\text{C}_2$  (e.g., Sigma-Aldrich Cat# 299189)[13]
- Culture medium appropriate for your cell line (e.g., DMEM)
- Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled background
- Sterile tissue culture plates, flasks, and consumables
- Phosphate-Buffered Saline (PBS), ice-cold

### Methodology:

- Prepare Labeling Medium:
  - Prepare your base medium (e.g., DMEM without glucose or glutamine if you are co-labeling).
  - Supplement with dialyzed FBS (typically 10%). The use of dialyzed serum is critical to reduce the concentration of unlabeled small molecules that could dilute the tracer.
  - Add the  $^{13}\text{C}$  tracer. The final concentration of acetone must be optimized; start with a range from 1-5 mM. Ensure complete dissolution.
  - Sterile-filter the final labeling medium through a 0.22  $\mu\text{m}$  filter.
  - Pre-warm the medium to 37°C in a cell culture incubator.

- Cell Seeding and Growth:
  - Seed cells in appropriate culture plates (e.g., 6-well or 10 cm plates). The seeding density should be chosen so that cells reach the desired confluency (typically 70-80%) on the day of the experiment. Over-confluency can significantly alter metabolism.
  - Allow cells to grow in standard, unlabeled medium for 24-48 hours to form a healthy monolayer.[\[14\]](#)
- Initiate Labeling:
  - Aspirate the standard culture medium from the cell plates.
  - Gently wash the cell monolayer once with pre-warmed PBS to remove residual unlabeled medium.
  - Immediately add the pre-warmed  $^{13}\text{C}$ -labeling medium to the cells.
  - Return the plates to the 37°C, 5% CO<sub>2</sub> incubator for the predetermined labeling duration required to reach isotopic steady state.

## Protocol 2: Metabolite Quenching and Extraction

The goal of quenching is to instantly halt all enzymatic activity, capturing a precise snapshot of the cell's metabolic state.[\[15\]](#)[\[16\]](#)[\[17\]](#) This is arguably the most critical step for ensuring data quality.[\[18\]](#)

Materials:

- Ice-cold 0.9% (w/v) NaCl solution (Saline)
- Methanol (LC-MS grade), pre-chilled to -80°C
- Chloroform (LC-MS grade), pre-chilled to -20°C
- Ultrapure water, chilled to 4°C
- Cell scraper

- Refrigerated centrifuge (4°C)

#### Methodology:

- Quench Metabolism:
  - Remove culture plates from the incubator and immediately place them on ice.
  - Quickly aspirate the labeling medium.
  - Wash the cells rapidly (<10 seconds) with ice-cold saline to remove extracellular metabolites. Aspirate the saline completely.
  - Immediately add 1 mL of -80°C methanol to each well (for a 6-well plate). This cold organic solvent will instantly quench metabolism and begin the extraction process.[\[15\]](#)[\[19\]](#)
- Scrape and Collect:
  - Place the plate on dry ice to keep the methanol frozen.
  - Using a cell scraper, scrape the frozen cell lysate in the methanol and transfer the resulting slurry to a pre-chilled microcentrifuge tube.
- Perform Biphasic Extraction:
  - To the methanol lysate, add chloroform and water in a ratio that results in a final Methanol:Chloroform:Water proportion of approximately 2:2:1.8 by volume.
  - Vortex the mixture vigorously for 1 minute at 4°C.
  - Centrifuge at maximum speed (~16,000 x g) for 15 minutes at 4°C to separate the phases.
- Isolate Metabolite Fractions:
  - Three layers will be visible:
    - Top (Polar) Layer: An aqueous layer containing polar metabolites (e.g., TCA cycle intermediates, amino acids).

- Middle Layer: A protein pellet.
- Bottom (Non-polar) Layer: An organic layer containing lipids.
- Carefully collect the top aqueous layer and transfer it to a new tube for analysis of polar metabolites.
- If lipid analysis is desired, collect the bottom organic layer into a separate tube.
- Dry the collected fractions using a vacuum concentrator (e.g., SpeedVac) without heat.
- Store the dried metabolite pellets at  $-80^{\circ}\text{C}$  until analysis.

## Part III: Analytical Methodologies & Data Interpretation

### Analytical Platforms

The dried metabolite extracts are typically reconstituted in an appropriate solvent and analyzed by high-resolution mass spectrometry, most commonly coupled with Liquid Chromatography (LC-MS) or Gas Chromatography (GC-MS). These techniques separate the complex mixture of metabolites before detecting their mass-to-charge ratio, allowing for the quantification of different mass isotopomers.[\[20\]](#)

### Understanding Mass Isotopomer Distributions (MIDs)

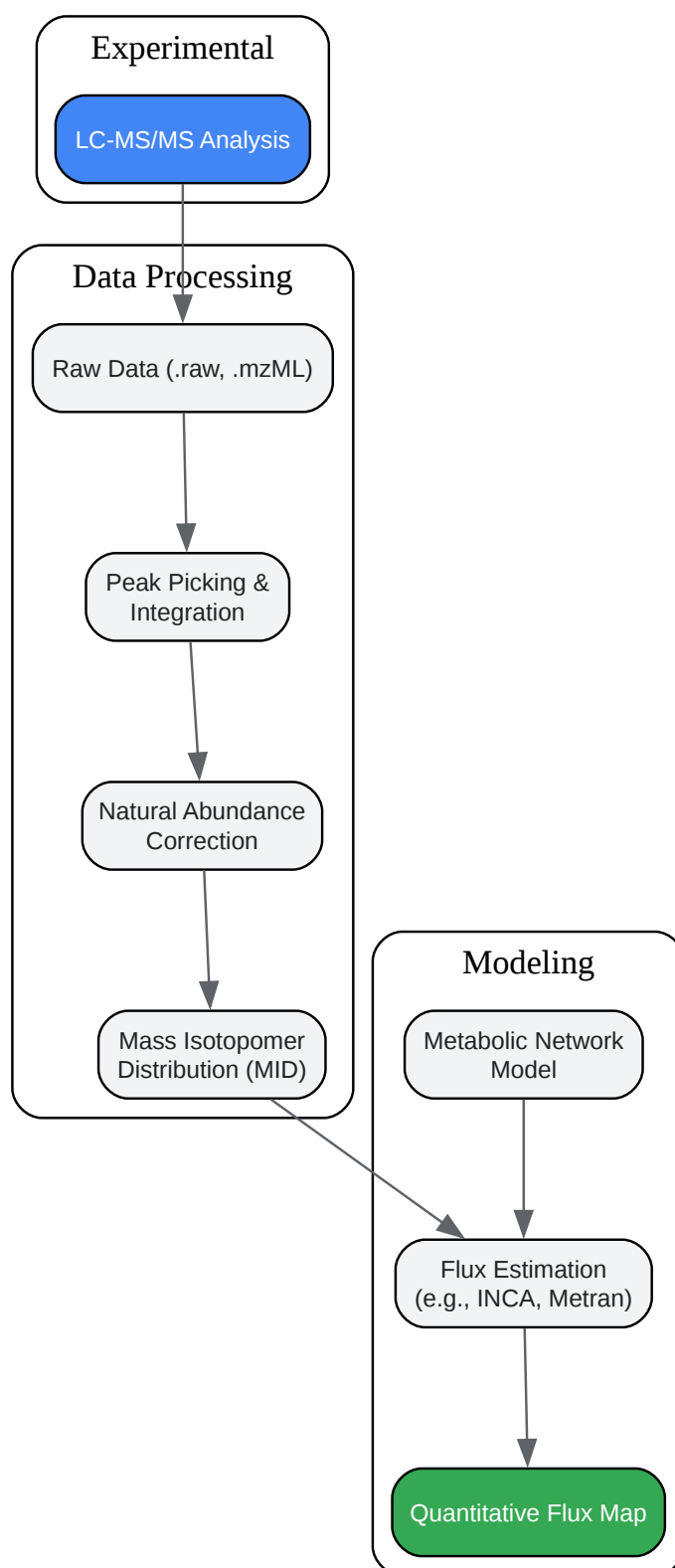
The raw data from the MS analysis consists of intensity measurements for each mass isotopologue of a given metabolite. For example, citrate (which has 6 carbons) that is unlabeled will appear primarily at its  $M+0$  mass. After labeling with Acetone- $1,3\text{-}^{13}\text{C}_2$ , the first turn of the TCA cycle will incorporate the  $M+2$  acetyl-CoA, producing citrate that is two mass units heavier ( $M+2$ ). The relative abundance of  $M+0$ ,  $M+1$ ,  $M+2$ , etc., forms the MID. This distribution must be corrected for the natural abundance of  $^{13}\text{C}$  and other heavy isotopes before it can be used for flux calculations.[\[21\]](#)[\[22\]](#)

Table 1: Expected Mass Shifts for Key Metabolites from Acetone- $1,3\text{-}^{13}\text{C}_2$

Metabolite	Key Pathway	Expected Primary Mass Shift	Notes
Acetyl-CoA	Tracer Entry	M+2	The direct product of acetone metabolism.
Citrate	TCA Cycle	M+2	Condensation of M+2 Acetyl-CoA with oxaloacetate.
Malate	TCA Cycle	M+2	After one full turn of the TCA cycle.
Palmitate (C16)	Fatty Acid Synthesis	M+2, M+4, ... M+16	Sequential addition of M+2 acetyl units.
$\beta$ -hydroxybutyrate	Ketogenesis	M+2	A direct product from the acetyl-CoA pool. <a href="#">[23]</a>

## Data Analysis and Flux Calculation Workflow

The process of converting raw MS data into meaningful metabolic fluxes is a multi-step bioinformatic challenge.



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Caption: Workflow from raw mass spectrometry data to a quantitative flux map.

- **Raw Data Processing:** Raw files from the mass spectrometer are processed to identify metabolite peaks and integrate their corresponding isotopologue intensities.
- **Correction for Natural Abundance:** The measured MIDs are corrected to remove the contribution of naturally occurring heavy isotopes (e.g., the ~1.1% natural abundance of  $^{13}\text{C}$ ).
- **Flux Estimation:** The corrected MIDs, along with any measured nutrient uptake/secretion rates, are used as inputs for computational software (e.g., INCA, Metran). This software uses a mathematical model of the cell's metabolic network to find the set of intracellular fluxes that best explains the observed labeling patterns.[2]
- **Statistical Validation:** The goodness-of-fit is assessed, and confidence intervals are calculated for the estimated fluxes to ensure statistical robustness.

## Part IV: Troubleshooting & Best Practices

- **Incomplete Labeling:** If isotopic steady state is not reached, the resulting flux map will be inaccurate. Always perform a time-course experiment to determine the optimal labeling time. For macromolecules like lipids, this can take several cell doublings.[24]
- **Tracer Toxicity:** High concentrations of any nutrient, including acetone, can be toxic or alter metabolism. Perform a dose-response curve to identify the highest non-perturbative concentration of Acetone-1,3- $^{13}\text{C}_2$ .
- **Inefficient Quenching:** A slow or inefficient quenching step will allow metabolism to continue, distorting the measured metabolite levels and MIDs. Ensure quenching is performed as rapidly as possible with liquids pre-chilled to the lowest possible temperature (-80°C for methanol).[16][17]
- **Baseline Controls:** Always run parallel experiments with unlabeled acetone to establish the natural MID for each metabolite under your specific experimental and analytical conditions.

## References

- Lu, W., Su, X., Klein, M.S., Lewis, I.A., Fiehn, O., & Rabinowitz, J.D. (2017). Metabolite Measurement: Pitfalls to Avoid and Practices to Follow. *Annu. Rev. Biochem.*, 86, 277-304. [\[Link\]](#)

- Creative Biolabs. (n.d.). Cell Sample Collection, Quenching and Metabolite Extraction in Metabolomics. [[Link](#)]
- Center for Innovative Technology. (n.d.). Metabolic Quenching. Vanderbilt University. [[Link](#)]
- Bundy, J. G., Davey, M. P., & Viant, M. R. (2009). Environmental metabolomics: a critical review and future perspectives. *Metabolomics*, 5(1), 3-21. (Note: While the provided link was specific to an application in algae, the principles of cold methanol quenching are broadly discussed in metabolomics literature such as this). [[Link](#)]
- Wang, J., et al. (2023). Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies. *Anal. Chem.*[[Link](#)]
- Hellerstein, M. K., & Neese, R. A. (1992). Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers. *The American journal of physiology*, 263(5 Pt 1), E988–E1001. [[Link](#)]
- Wiechert, W. (2001). <sup>13</sup>C metabolic flux analysis. *Metabolic engineering*, 3(3), 195–206. [[Link](#)]
- Hellerstein, M. K., & Neese, R. A. (1999). Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. *American journal of physiology. Endocrinology and metabolism*, 276(6), E1146–E1170. [[Link](#)]
- Vacanti, N. M., & Metallo, C. M. (2014). A guide to <sup>13</sup>C metabolic flux analysis for the cancer biologist. *Frontiers in oncology*, 4, 227. [[Link](#)]
- Boersema, P. J., Raijmakers, R., Lemeer, S., Heck, A. J., & Mohammed, S. (2009). Multiplex peptide stable isotope dimethyl labeling for quantitative proteomics. *Nature protocols*, 4(4), 484–494. [[Link](#)]
- Liu, X., et al. (2023). <sup>13</sup>C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell. *Frontiers in Neuroscience*, 17, 1195255. [[Link](#)]
- Thermo Fisher Scientific. (n.d.). SILAC Metabolic Labeling for Quantitative Proteomics. YouTube. [[Link](#)]

- Des Rosiers, C., et al. (2013). Multiple Mass Isotopomer Tracing of Acetyl-CoA Metabolism in Langendorff-perfused Rat Hearts. *Journal of Biological Chemistry*, 288(19), 13627-13640. [\[Link\]](#)
- Luan, H., et al. (2023). A Tutorial Review of Labeling Methods in Mass Spectrometry-Based Quantitative Proteomics. *ACS Measurement Science Au*. [\[Link\]](#)
- Des Rosiers, C., et al. (2013). Multiple mass isotopomer tracing of acetyl-CoA metabolism in Langendorff-perfused rat hearts: channeling of acetyl-CoA from pyruvate dehydrogenase to carnitine acetyltransferase. *Journal of Biological Chemistry*, 288(19), 13627-13640. [\[Link\]](#)
- AnalyticalScienceTutor. (2017). How to calculate isotope patterns in mass spectra. YouTube. [\[Link\]](#)
- Abaye, D. A., et al. (2019). UHAS-MIDA Software Package: Mass Isotopomer Distribution Analysis-Appling the Inverse Matrix for the Determination of Stable Isotopes of Chromium Distribution during Red Blood Cell Labelling. *American Journal of Analytical Chemistry*, 10(9), 405-414. [\[Link\]](#)
- Böcker, S. (n.d.). Isotope distributions. Friedrich Schiller University Jena. [\[Link\]](#)
- Des Rosiers, C., et al. (2013). Multiple Mass Isotopomer Tracing of Acetyl-CoA Metabolism in Langendorff-perfused Rat Hearts. *BioKB*. [\[Link\]](#)
- Crown, S. B., & Antoniewicz, M. R. (2013). Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction. *Metabolic engineering*, 17, 10-18. [\[Link\]](#)
- Le, D., et al. (2020). Co-polarized [1-<sup>13</sup>C]pyruvate and [1,3-<sup>13</sup>C<sub>2</sub>]acetoacetate Provide a Simultaneous View of Cytosolic and Mitochondrial Redox in a Single Experiment. *Metabolites*, 10(11), 448. [\[Link\]](#)
- Maslennikov, I., et al. (2024). Human Cells for Human Proteins: Isotope Labeling in Mammalian Cells for Functional NMR Studies of Disease-Relevant Proteins. *bioRxiv*. [\[Link\]](#)
- Ok, S., et al. (2021). Stable Isotope Labeling by Carbon-13 in Bacteria Culture for the Analysis of Residual Avermectin Using Stable Isotope Dilution LC-MS/MS. *Journal of Health*

Science, 67(2), 58-65. [[Link](#)]

- Koellisch, U., et al. (2015). Investigation of metabolic changes in STZ-induced diabetic rats with hyperpolarized [1-<sup>13</sup>C]acetate. NMR in Biomedicine, 28(7), 843-851. [[Link](#)]
- Lo, A., et al. (2023). Cell-free Synthesis of Proteins with Selectively <sup>13</sup>C-Labelled Methyl Groups from Inexpensive Precursors. ChemBioChem. [[Link](#)]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for Acetone. U.S. Department of Health and Human Services. [[Link](#)]
- Ahn, W. S., & Antoniewicz, M. R. (2012). A roadmap for interpreting <sup>13</sup>C metabolite labeling patterns from cells. Current opinion in biotechnology, 23(4), 603–609. [[Link](#)]
- Wright, M. J., et al. (2024). Tracing the path of disruption: <sup>13</sup>C isotope applications in traumatic brain injury-induced metabolic dysfunction. Journal of Neuroscience Research, 102(6), e23992. [[Link](#)]
- Sluis, M. K., & Bååth, J. A. (2010). New insights into acetone metabolism. Applied and environmental microbiology, 76(21), 7061–7063. [[Link](#)]
- Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of <sup>13</sup>C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of biotechnology, 144(3), 167–174. [[Link](#)]
- Prabhakar, A., et al. (2014). Breath Acetone as Biomarker for Lipid Oxidation and Early Ketone Detection. Global Journal of Obesity, Diabetes and Metabolic Syndrome, 1(1), 012-019. [[Link](#)]
- Anderson, J. C. (2015). Measuring breath acetone for monitoring fat loss: Review. Obesity (Silver Spring, Md.), 23(12), 2327–2334. [[Link](#)]

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- [1. semanticscholar.org \[semanticscholar.org\]](https://www.semanticscholar.org)
- [2. pdf.benchchem.com \[pdf.benchchem.com\]](https://pdf.benchchem.com)
- [3. Overview of <sup>13</sup>C Metabolic Flux Analysis - Creative Proteomics \[creative-proteomics.com\]](https://www.creative-proteomics.com)
- [4. d-nb.info \[d-nb.info\]](https://d-nb.info)
- [5. A roadmap for interpreting <sup>13</sup>C metabolite labeling patterns from cells - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [6. atsdr.cdc.gov \[atsdr.cdc.gov\]](https://www.atsdr.cdc.gov)
- [7. New Insights into Acetone Metabolism - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [8. Multiple Mass Isotopomer Tracing of Acetyl-CoA Metabolism in Langendorff-perfused Rat Hearts: CHANNELING OF ACETYL-CoA FROM PYRUVATE DEHYDROGENASE TO CARNITINE ACETYLTRANSFERASE - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [9. Multiple mass isotopomer tracing of acetyl-CoA metabolism in Langendorff-perfused rat hearts: channeling of acetyl-CoA from pyruvate dehydrogenase to carnitine acetyltransferase - PubMed \[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [10. Tracing the path of disruption: <sup>13</sup>C isotope applications in traumatic brain injury-induced metabolic dysfunction - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [11. clinsurggroup.us \[clinsurggroup.us\]](https://www.clinsurggroup.us)
- [12. Measuring breath acetone for monitoring fat loss: Review - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [13. Acetone-1,3-<sup>13</sup>C<sub>2</sub> <sup>13</sup>C 99atom 7217-25-6 \[sigmaaldrich.com\]](https://www.sigmaaldrich.com)
- [14. youtube.com \[youtube.com\]](https://www.youtube.com)
- [15. Cell Sample Collection & Metabolite Extraction in Metabolomics \[metabolomics.creative-proteomics.com\]](https://www.creative-proteomics.com)
- [16. Metabolic Quenching - Center for Innovative Technology \[vanderbilt.edu\]](https://www.vanderbilt.edu)
- [17. Developing a Cell Quenching Method to Facilitate Single Cell Mass Spectrometry Metabolomics Studies - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [18. agilent.com \[agilent.com\]](https://www.agilent.com)
- [19. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC \[pmc.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- [20. Frontiers | <sup>13</sup>C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell](https://www.frontiersin.org)

[\[frontiersin.org\]](https://frontiersin.org)

- 21. Mass isotopomer distribution analysis: a technique for measuring biosynthesis and turnover of polymers - PubMed [\[pubmed.ncbi.nlm.nih.gov\]](https://pubmed.ncbi.nlm.nih.gov)
- 22. [PDF] Mass isotopomer distribution analysis at eight years: theoretical, analytic, and experimental considerations. | Semantic Scholar [\[semanticscholar.org\]](https://semanticscholar.org)
- 23. Co-polarized [1-<sup>13</sup>C]pyruvate and [1,3-<sup>13</sup>C<sub>2</sub>]acetoacetate Provide a Simultaneous View of Cytosolic and Mitochondrial Redox in a Single Experiment - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
- 24. Metabolic Labeling of Cultured Mammalian Cells for Stable Isotope-Resolved Metabolomics: Practical Aspects of Tissue Culture and Sample Extraction - PMC [\[pmc.ncbi.nlm.nih.gov\]](https://pmc.ncbi.nlm.nih.gov)
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